molecular formula C20H22N2O4 B300388 4-Methyl-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester

4-Methyl-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester

Cat. No. B300388
M. Wt: 354.4 g/mol
InChI Key: DLPKHTALLNHKNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester, also known as MMMP, is a synthetic compound used in scientific research. It is a member of the carbamate family of compounds and is commonly used as a tool compound in the study of enzymes and receptors.

Mechanism of Action

The mechanism of action of 4-Methyl-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester is not fully understood. However, it is believed to act as a reversible inhibitor of enzymes and as a competitive antagonist of receptors. 4-Methyl-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester has been shown to bind to the active site of enzymes and prevent the substrate from binding. It has also been shown to bind to the ligand-binding site of receptors and prevent the natural ligand from binding.
Biochemical and Physiological Effects:
4-Methyl-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as acetylcholine, dopamine, and serotonin in the brain. 4-Methyl-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Methyl-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester in lab experiments is its high potency as an inhibitor and antagonist. This allows for smaller amounts of the compound to be used, reducing the risk of side effects. However, one limitation of using 4-Methyl-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester is its low solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for the use of 4-Methyl-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester in scientific research. One potential application is in the study of Alzheimer’s disease, as 4-Methyl-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester has been shown to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is reduced in Alzheimer’s patients. 4-Methyl-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester could also be used in the study of nicotine addiction, as it has been shown to have affinity for the nicotinic acetylcholine receptor. Finally, 4-Methyl-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester could be used in the development of new drugs for the treatment of various diseases, as it has been shown to have a variety of biochemical and physiological effects.

Synthesis Methods

4-Methyl-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester can be synthesized through a multi-step process involving the reaction of 4-methylbenzoic acid with morpholine, followed by the addition of N,N’-dicyclohexylcarbodiimide and 2-aminophenylcarbamate. The resulting intermediate is then treated with methyl iodide to produce 4-Methyl-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester.

Scientific Research Applications

4-Methyl-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester is commonly used as a tool compound in the study of enzymes and receptors. It has been shown to be a potent inhibitor of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. 4-Methyl-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester has also been shown to have affinity for several receptors, including the serotonin transporter and the nicotinic acetylcholine receptor.

properties

Product Name

4-Methyl-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

[2-(2-morpholin-4-ylanilino)-2-oxoethyl] 4-methylbenzoate

InChI

InChI=1S/C20H22N2O4/c1-15-6-8-16(9-7-15)20(24)26-14-19(23)21-17-4-2-3-5-18(17)22-10-12-25-13-11-22/h2-9H,10-14H2,1H3,(H,21,23)

InChI Key

DLPKHTALLNHKNZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)OCC(=O)NC2=CC=CC=C2N3CCOCC3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC(=O)NC2=CC=CC=C2N3CCOCC3

Origin of Product

United States

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